Cas no 1207047-49-1 (2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile)

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile
- 2-(5-(furan-2-yl)isoxazol-3-yl)acetonitrile
- Z228589652
- 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile
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- インチ: 1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2
- InChIKey: LYPARQKNQLZAFU-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(CC#N)=N1)C1=CC=CO1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 63
2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746850-0.1g |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 0.1g |
$337.0 | 2023-07-10 | |
Enamine | EN300-6746850-2.5g |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 2.5g |
$1903.0 | 2023-07-10 | |
Enamine | EN300-6746850-0.5g |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 0.5g |
$758.0 | 2023-07-10 | |
Aaron | AR028M7H-100mg |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 100mg |
$489.00 | 2025-02-16 | |
Aaron | AR028M7H-10g |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 10g |
$5767.00 | 2023-12-16 | |
Aaron | AR028M7H-500mg |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028M7H-50mg |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 50mg |
$336.00 | 2025-02-16 | |
1PlusChem | 1P028LZ5-2.5g |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 2.5g |
$2414.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328316-100mg |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 98% | 100mg |
¥7274.00 | 2024-08-09 | |
Aaron | AR028M7H-5g |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |
1207047-49-1 | 95% | 5g |
$3897.00 | 2023-12-16 |
2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrileに関する追加情報
Introduction to 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile (CAS No. 1207047-49-1)
2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile, with the CAS number 1207047-49-1, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile make it a promising candidate for various therapeutic applications.
The chemical structure of 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile consists of a furan ring fused to an isoxazole ring, with an acetonitrile group attached to the isoxazole. This combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity. The furan ring, known for its electron-rich nature, can participate in various chemical reactions, while the isoxazole ring provides stability and rigidity to the molecule. The acetonitrile group adds polarity and can influence the compound's solubility and reactivity.
Recent studies have highlighted the potential of 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile has shown significant antimicrobial activity against a range of bacterial and fungal pathogens. A study conducted by a team at the University of California, Los Angeles (UCLA), demonstrated that this compound effectively inhibits the growth of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding is particularly important given the growing global concern over antibiotic resistance.
The anticancer potential of 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile has also been explored in several preclinical studies. Research published in Cancer Research journal reported that this compound induces apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation.
Beyond its therapeutic applications, 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile has been studied for its potential use as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. For example, chemists at Harvard University have used this compound as a starting material to develop novel antiviral agents targeting influenza and HIV.
The synthesis of 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile has been optimized using various methodologies to improve yield and purity. One common approach involves the reaction of 5-furylisoxazole with cyanoacetic acid in the presence of a suitable catalyst. This method has been refined to achieve high yields and reduce side reactions, making it suitable for large-scale production.
In conclusion, 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile (CAS No. 1207047-49-1) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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